![molecular formula C24H25FN2O4 B2697278 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-28-8](/img/structure/B2697278.png)
5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the functionalization of boronic esters. Notably, catalytic protodeboronation of alkyl boronic esters has been employed in its preparation . Further details on the synthetic route and reaction conditions would require a thorough examination of relevant literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyranone core linked to a piperazine moiety. The presence of fluorine and methoxy groups contributes to its overall properties. High-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments have been used to confirm its structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its functional groups make it amenable to various transformations. For instance, the hydromethylation sequence has been applied to related compounds, leading to valuable products . Further studies would elucidate additional reactivity patterns.
Aplicaciones Científicas De Investigación
Radiolabeled Compounds for Neuroimaging
Compounds structurally related to 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one, especially those labeled with positron emission tomography (PET) isotopes like fluorine-18 ([18F]), have been utilized in neuroimaging to study the serotonergic system. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been applied in PET studies to investigate the serotonergic neurotransmission, highlighting the potential of such compounds in understanding neurological conditions and the functioning of serotonin receptors (Plenevaux et al., 2000).
Anticonvulsant Activity
Derivatives of pyran-4-one, which share a part of the molecular framework with the mentioned compound, have shown potential anticonvulsant activity. Research into kojic acid derivatives, a pyran-4-one compound, has indicated significant efficacy in seizure models, suggesting that the compound may also possess neurological benefits or serve as a lead compound in the development of anticonvulsant therapies (Aytemir et al., 2010).
Serotonin Receptor Modulation
Compounds featuring phenylpiperazine substructures have been explored for their potential to modulate serotonin receptors, which play crucial roles in various physiological and psychological processes. This includes research into the modulation of 5-HT2A receptor-mediated behaviors and the exploration of 5-HT1A receptor densities in neurodegenerative conditions like Alzheimer's disease. Such studies indicate the relevance of structurally related compounds in developing treatments for psychiatric and neurodegenerative disorders (Kepe et al., 2006).
Antitumor and Antimicrobial Activities
Derivatives of the compound, particularly those incorporating piperazine and pyrazine motifs, have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies demonstrate the potential of such compounds in the development of new therapeutic agents against cancer and infectious diseases (Naito et al., 2005).
Direcciones Futuras
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257-6262. Link
: Merde, İ. B., & Önel, G. T. (2022). Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 31(9), 2021-2031. Link
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSULIGRFPRMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

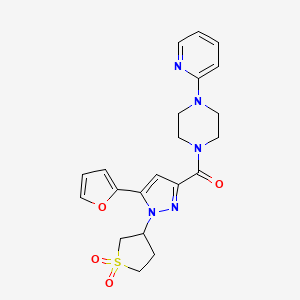
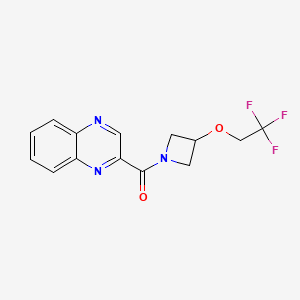
![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
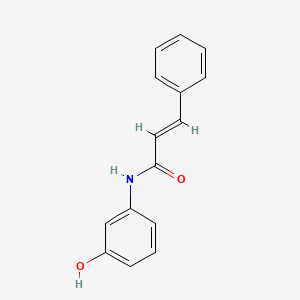
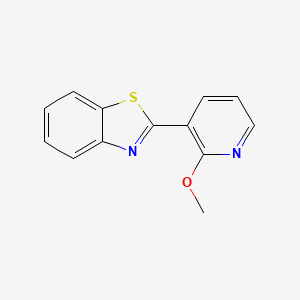
![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2697215.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)
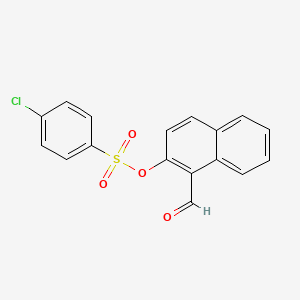
![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)